molecular formula C12H5ClN4O B3036882 1-(4-chlorobenzoyl)-1H-imidazole-4,5-dicarbonitrile CAS No. 400084-57-3

1-(4-chlorobenzoyl)-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B3036882
CAS No.: 400084-57-3
M. Wt: 256.65 g/mol
InChI Key: BSNQLRWJACOEGI-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-1H-imidazole-4,5-dicarbonitrile is a chemical compound characterized by the presence of a chlorobenzoyl group attached to an imidazole ring, which is further substituted with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzoyl)-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of 4-chlorobenzoyl chloride with imidazole-4,5-dicarbonitrile. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzoyl)-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and imidazole derivatives.

    Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products:

    Nucleophilic Substitution: Products include substituted imidazole derivatives with various functional groups replacing the chlorine atom.

    Hydrolysis: The major products are 4-chlorobenzoic acid and imidazole-4,5-dicarbonitrile.

    Oxidation and Reduction: Products vary based on the specific reaction conditions but may include oxidized or reduced imidazole derivatives.

Scientific Research Applications

1-(4-Chlorobenzoyl)-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Chlorobenzoyl)-1H-imidazole: Lacks the dicarbonitrile groups, resulting in different reactivity and applications.

    1-(4-Methylbenzoyl)-1H-imidazole-4,5-dicarbonitrile: The methyl group alters the electronic properties and steric hindrance compared to the chlorobenzoyl derivative.

    1-(4-Fluorobenzoyl)-1H-imidazole-4,5-dicarbonitrile: The fluorine atom introduces different electronic effects and potential biological activities.

Uniqueness: 1-(4-Chlorobenzoyl)-1H-imidazole-4,5-dicarbonitrile is unique due to the presence of both the chlorobenzoyl and dicarbonitrile groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with tailored properties.

Properties

IUPAC Name

1-(4-chlorobenzoyl)imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClN4O/c13-9-3-1-8(2-4-9)12(18)17-7-16-10(5-14)11(17)6-15/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNQLRWJACOEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C=NC(=C2C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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